molecular formula C20H35N3Sn B141819 Azocyclotin CAS No. 41083-11-8

Azocyclotin

Cat. No. B141819
CAS RN: 41083-11-8
M. Wt: 436.2 g/mol
InChI Key: ONHBDDJJTDTLIR-UHFFFAOYSA-N
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Description

Azocyclotin: A Comprehensive Analysis

Azocyclotin is an organotin acaricide, which has been studied for its fate in freshwater microcosms. It is known to quickly hydrolyze to cyhexatin, a compound that is mainly sorbed to sediment and biota in direct contact with sediment. The substance has been observed to have significant effects on the environment, particularly on aquatic life, where it can accumulate and cause various toxic effects .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of azocyclotin, they do mention the synthesis of related organotin compounds. For instance, triorganotin(IV) azo-carboxylates have been synthesized from amino benzoic acids and resorcinol, indicating a potential method for the synthesis of azocyclotin or its analogs . Additionally, organotin polyamine ethers containing acyclovir have been synthesized, which suggests the versatility of organotin compounds in synthesis .

Molecular Structure Analysis

The molecular structure of azocyclotin is not directly discussed in the provided papers. However, the structure of related organotin compounds has been characterized. For example, triorganotin(IV) complexes exhibit a trigonal bipyramidal geometry around the tin atoms, which could be similar to the structural framework of azocyclotin .

Chemical Reactions Analysis

Azocyclotin undergoes hydrolysis to form cyhexatin, which is then sorbed to sediment. This reaction is significant as it determines the fate of azocyclotin in the environment and its potential for bioaccumulation . The chemical reactions of azocyclotin leading to its degradation and the formation of metabolites are crucial for understanding its environmental impact and persistence.

Physical and Chemical Properties Analysis

The physical and chemical properties of azocyclotin, such as solubility and degradation rates, have been studied in aquatic microcosms. The compound has been found to sediment quickly after application, and its degradation rates have been quantified, with a DT50 value of 68 days and a DT90 value of 300 days . These properties are essential for assessing the environmental risk and behavior of azocyclotin.

Relevant Case Studies

Several case studies have been conducted on the effects of azocyclotin on wildlife. For instance, exposure to azocyclotin has been shown to cause thyroid endocrine disruption in Xenopus laevis tadpoles, affecting their morphological development and altering the expression of genes involved in the thyroid hormone signaling pathway . Another study found that azocyclotin disrupted the hypothalamo-pituitary-gonadal axis in Xenopus laevis, leading to developmental toxicity and altered steroidogenesis . Similar endocrine-disrupting effects were observed in zebrafish, where azocyclotin exposure led to changes in steroid hormones and gene expression related to the reproductive endocrine pathways .

Scientific Research Applications

Endocrine System Disruption in Fish

Azocyclotin, an organotin pesticide, has been studied for its effects on the endocrine system of aquatic species. Research on zebrafish (Danio rerio) revealed that exposure to azocyclotin disrupted the Hypothalamic-Pituitary-Gonad (HPG) axis, impacting steroid hormones and gene expression related to reproduction. This exposure led to reduced estrogen levels in both sexes, increased testosterone in females, and altered expression of key reproductive genes. The study also observed histological changes like retarded development of ovaries and impaired gametogenesis, resulting in decreased fecundity and abnormalities in offspring (Ma et al., 2016).

Disruption in Amphibians

A study on Xenopus laevis, a type of frog, showed that long-term exposure to azocyclotin caused developmental toxicity, including delayed metamorphosis and disrupted gonadal differentiation. The study indicated both androgenic and antiestrogenic activities of azocyclotin in this species, emphasizing the need for ecotoxicological risk assessment of azocyclotin regarding non-target species (Li et al., 2017).

Environmental Fate and Impact

Research on the environmental fate of azocyclotin in freshwater microcosms revealed its quick hydrolysis to cyhexatin and subsequent sorption to sediment and biota. This study provides insight into the environmental behavior of azocyclotin, crucial for assessing its ecological impact (Fliedner et al., 1997).

Thyroid Endocrine Disruption

Another study on Xenopus laevis found that azocyclotin exposure led to thyroid endocrine disruption during metamorphosis. The research identified changes in triiodothyronine (T3) content and down-regulation of genes involved in the thyroid hormone signaling pathway, highlighting azocyclotin's role in altering thyroid hormone concentrations and affecting physiological responses (Li et al., 2016).

Safety And Hazards

Azocyclotin is toxic if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye damage . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Given the environmental impact and potential health risks associated with Azocyclotin, future research should focus on developing safer alternatives for mite control. Additionally, more studies are needed to understand the behavior and environmental control of organotin compounds .

properties

IUPAC Name

tricyclohexyl(1,2,4-triazol-1-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H11.C2H2N3.Sn/c3*1-2-4-6-5-3-1;1-3-2-5-4-1;/h3*1H,2-6H2;1-2H;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHBDDJJTDTLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058091
Record name Azocyclotin
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Molecular Weight

436.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless solid; [HSDB]
Record name Azocyclotin
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Solubility

In isopropanol 10-20, dichloromethane 20-50, n-hexane 0.1-1, toluene 2-5 (all in g/l at 20 °C)., In water, 0.12 mg/l @ 20 °C.
Record name AZOCYCLOTIN
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Vapor Pressure

4.5X10-13 mm Hg at 25 °C
Record name AZOCYCLOTIN
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Product Name

Azocyclotin

Color/Form

Colorless crystals

CAS RN

41083-11-8
Record name Azocyclotin
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Record name Azocyclotin [BSI:ISO]
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Record name Azocyclotin
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Record name 1-(tricyclohexylstannyl)-1H-1,2,4-triazole
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Record name AZOCYCLOTIN
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Record name AZOCYCLOTIN
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Melting Point

210 °C (decomposes)
Record name AZOCYCLOTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6559
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
YN Ma, CY Cao, QW Wang, WJ Gui, GN Zhu - Aquatic Toxicology, 2016 - Elsevier
… was to investigate the impact of azocyclotin on reproduction in zebrafish. … of azocyclotin in F1 eggs, following parental exposure. Overall, our results indicate that exposure to azocyclotin …
Number of citations: 33 www.sciencedirect.com
A Fliedner, A Remde, R Niemann, C Schäfers, B Stein - Chemosphere, 1997 - Elsevier
Effects of the organotin acaricide azocyclotin were studied in … /L azocyclotin. The results indicate that under the experimental conditions nominal concentrations of 135 μg/L azocyclotin …
Number of citations: 24 www.sciencedirect.com
W Kördel, B Stein - Chemosphere, 1997 - Elsevier
The fate of the organotin acaricide azocyclotin was studied in fresh water microcosms. The 14 C-labelled test substance was applied particle bound by simulating a runoff event in …
Number of citations: 15 www.sciencedirect.com
YN Ma, WJ Gui, GN Zhu - Analytical Methods, 2015 - pubs.rsc.org
… A lot of field plots, each with 30 m 2 area, were prepared and sprayed once for azocyclotin [5.5% abamectin·azocyclotin EC, in which azocyclotin was only detected] with 55.1 mg ai kg −…
Number of citations: 11 pubs.rsc.org
S Li, M Li, W Gui, Q Wang, G Zhu - Aquatic Toxicology, 2017 - Elsevier
… The effects of azocyclotin on the gonadal development were further examined. Our results showed that exposure to azocyclotin can affect balance of hormone levels in both female and …
Number of citations: 11 www.sciencedirect.com
JZ Niu, GY Liu, W Dou, JJ Wang - Florida Entomologist, 2011 - BioOne
… and the alternative acaricide azocyclotin and activity of … high level of sensitivity to azocyclotin. The correlation coefficient … GSTs activities and the LC 50 of azocyclotin was r = 0.03. The V …
Number of citations: 49 bioone.org
AAA Lima, BSD Onishi, LS Watanabe… - Environmental Earth …, 2022 - Springer
Azocyclotin and cyhexatin are pesticides commonly used in mite control. However, these organotin compounds (OTC) are highly harmful to the aquatic ecosystem and supposedly …
Number of citations: 2 link.springer.com
Z Aghamohammadi, H Etesami, HA Alikhani - Ecological Engineering, 2016 - Elsevier
… We only sterilized vermiwash, because acaricide azocyclotin is sensitivity to heat. In addition, … acaricide azocyclotin instead of acaricide azocyclotin to avoid being confused readers. …
Number of citations: 25 www.sciencedirect.com
M Li, C Cao, S Li, W Gui, G Zhu - Environmental Toxicology and …, 2016 - Elsevier
… , suggesting that azocyclotin induced a … azocyclotin could accumulate in X. laevis after 21 days of exposure. In conclusion, the results of the present study showed that azocyclotin …
Number of citations: 11 www.sciencedirect.com
F Jiao, K Qiao, Y Jiang, S Li, J Zhao, W Gui - Environmental Pollution, 2019 - Elsevier
As a widely used organotin acaricide nowadays, azocyclotin (ACT) could induce thyroidal endocrine disruption in fishes and amphibians, but its dominant disrupting mode remains …
Number of citations: 8 www.sciencedirect.com

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